

# The TCO-Tetrazine Ligation: A Bioorthogonal "Click" Reaction

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Compound of Interest		
Compound Name:	Cy5-PEG2-TCO4	
Cat. No.:	B12376150	Get Quote

The TCO-tetrazine ligation is a [4+2] cycloaddition reaction that is exceptionally fast and selective.[3] Unlike many other bioconjugation techniques, this reaction proceeds efficiently under mild, aqueous conditions without the need for cytotoxic catalysts like copper.[4] The primary product of this reaction is a stable dihydropyridazine linkage.[2] The reaction's speed is a significant advantage, with second-order rate constants that are among the highest reported for any bioorthogonal reaction. This allows for efficient conjugation even at low micromolar or nanomolar concentrations of reactants.

The reactivity of the TCO group is largely attributed to the high ring strain of the transcyclooctene double bond. Over the years, various TCO derivatives have been engineered to enhance reactivity, improve stability, and increase hydrophilicity, thereby tailoring them for a wide range of applications.

## Quantitative Data on TCO Reactivity and Stability

The choice of a specific TCO derivative for a given application often involves a trade-off between reactivity and stability. Highly strained TCOs tend to be more reactive but can also be more susceptible to isomerization and degradation.

## **Reaction Kinetics of TCO Derivatives**

The following table summarizes the second-order rate constants  $(k_2)$  for the reaction of various TCO derivatives with different tetrazine partners in aqueous solutions. This data allows for a direct comparison of the reactivity of these bioorthogonal reagents.



TCO Derivative	Abbreviation	Tetrazine Partner	Second-Order Rate Constant (k <sub>2</sub> ) (M <sup>-1</sup> S <sup>-1</sup> )	Key Features & Notes
trans- Cyclooctene	тсо	3,6-di-(2-pyridyl)- s-tetrazine	~2,000	The foundational TCO structure.
axial-5-hydroxy- trans- cyclooctene	a-TCO	3,6-dipyridyl-s- tetrazinyl succinamic acid derivative	150,000 ± 8,000	Increased reactivity due to the axial orientation of the substituent.
equatorial-5- hydroxy-trans- cyclooctene	e-TCO	3,6-dipyridyl-s- tetrazinyl succinamic acid derivative	22,400 ± 40	Less reactive than the axial isomer.
Strained trans- cyclooctene	s-TCO	Water-soluble 3,6-dipyridyl-s- tetrazine derivative	3,300,000 ± 40,000	Currently the most reactive TCO derivative reported.
Dioxolane-fused trans- cyclooctene (syn- diastereomer)	d-TCO	Water-soluble 3,6-dipyridyl-s- tetrazine	366,000 ± 15,000	Offers a good balance of high reactivity and improved stability.
Dioxolane-fused trans- cyclooctene (anti- diastereomer)	d-TCO	Water-soluble 3,6-dipyridyl-s- tetrazine	318,000 ± 2,900	Slightly less reactive than the syn- diastereomer.
trans-5-Oxocene	охоТСО	Water-soluble tetrazine derivative	Not specified, but faster than mono-substituted TCOs	Increased hydrophilicity and reactivity.



## Stability of TCO Derivatives in Aqueous Environments

A critical factor for in vivo and other long-term applications is the stability of the TCO group. The primary pathway for TCO deactivation is isomerization to the unreactive cis-cyclooctene (CCO) form. This process can be accelerated by the presence of thiols and certain metal ions.

TCO Derivative	Condition	Stability Observation	Reference
TCO-conjugated antibody	In vivo in serum	75% of TCO remained reactive after 24 hours.	
s-TCO	30 mM mercaptoethanol, pH 7.4	Rapid isomerization.	•
d-TCO	Phosphate-buffered D₂O, room temperature	No degradation or isomerization observed for up to 14 days.	<del>-</del>
d-TCO	Human serum, room temperature	>97% remained as the trans-isomer after 4 days.	
d-TCO	30 mM mercaptoethanol, pH 7.4	43% isomerization after 5 hours.	

## **Experimental Protocols**

Accurate and reproducible experimental methods are crucial for the successful application of TCO chemistry. The following sections provide detailed protocols for key experiments.

# General Protocol for Protein Labeling with TCO-NHS Ester



This protocol outlines the steps for conjugating a TCO moiety to a protein via its primary amines (e.g., lysine residues).

### Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.
- TCO-PEG-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM).
- Quenching buffer (1 M Tris-HCl, pH 8.0).
- Spin desalting columns.

#### Procedure:

- Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in DMSO or DMF.
- Conjugation Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.
- Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a spin desalting column.
- Characterization: The resulting TCO-labeled protein can be characterized by methods such as mass spectrometry to determine the degree of labeling.

# Protocol for Measuring TCO-Tetrazine Reaction Kinetics using Stopped-Flow UV-Vis Spectrophotometry



This technique is ideal for monitoring the rapid kinetics of the TCO-tetrazine ligation by observing the disappearance of the characteristic tetrazine absorbance.

### Materials:

- TCO derivative solution in a suitable buffer (e.g., PBS, pH 7.4).
- Tetrazine derivative solution in the same buffer. The tetrazine should have a distinct absorbance peak (typically around 320 nm or 520 nm).
- Stopped-flow spectrophotometer.

### Procedure:

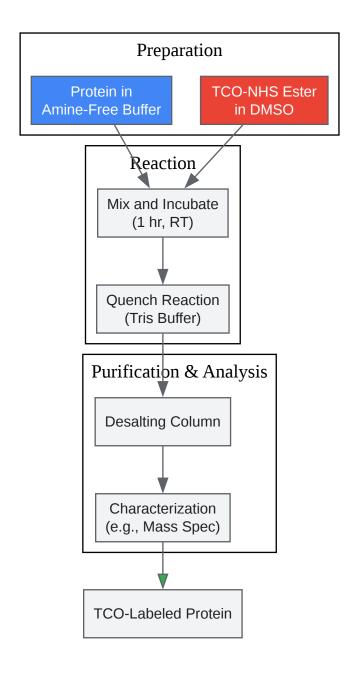
- Sample Preparation: Prepare stock solutions of the TCO and tetrazine derivatives. The final
  concentrations should be chosen so that the reaction proceeds on a timescale measurable
  by the instrument (typically milliseconds to seconds). For pseudo-first-order kinetics, one
  reactant should be in at least 10-fold excess.
- Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C). Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine.
- Data Acquisition: Rapidly mix equal volumes of the TCO and tetrazine solutions in the stopped-flow apparatus. Record the decrease in absorbance over time.
- Data Analysis: Fit the resulting absorbance decay curve to a pseudo-first-order exponential decay function to obtain the observed rate constant (kobs). The second-order rate constant (k<sub>2</sub>) is then calculated by dividing kobs by the concentration of the reactant that was in excess.

### **Visualizations**

The following diagrams illustrate key concepts and workflows related to TCO reactivity in aqueous solutions.

TCO-Tetrazine inverse-electron demand Diels-Alder cycloaddition.

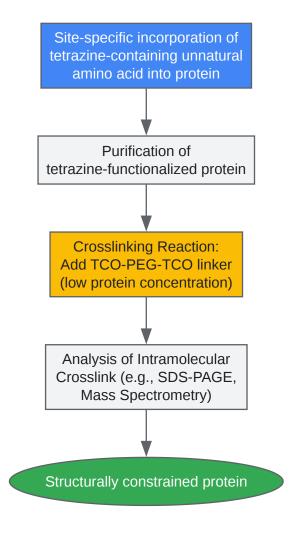




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Experimental workflow for labeling a protein with a TCO-NHS ester.





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Workflow for intramolecular protein crosslinking using a bifunctional TCO linker.

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